Cas no 771-45-9 (N-(2-fluoro-6-methylphenyl)acetamide)
N-(2-fluoro-6-methylphenyl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- N-(2-fluoro-6-methylphenyl)acetamide
- AC1L89H6
- NSC407682
- NSC-407682
- SureCN3598057
- SCHEMBL3598057
- DTXSID40324772
- 771-45-9
- N-(2-Fluoro-6-Methyl-phenyl)-acetaMide
- NSC 407682
- 2-Acetamino-3-fluorotoluene
- G79610
-
- Inchi: 1S/C9H10FNO/c1-6-4-3-5-8(10)9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)
- InChI Key: MRXYBDGXZQJVSF-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(C)=C1NC(C)=O
Computed Properties
- Exact Mass: 167.0747
- Monoisotopic Mass: 167.074642105g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- Density: 1.169±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 278.6±28.0 ºC (760 Torr),
- Flash Point: 122.3±24.0 ºC,
- Solubility: Slightly soluble (2.2 g/l) (25 º C),
- PSA: 29.1
- LogP: 2.16550
N-(2-fluoro-6-methylphenyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR021SET-250mg |
2-Acetamino-3-fluorotoluene |
771-45-9 | 95% | 250mg |
$500.00 | 2025-02-13 | |
| 1PlusChem | 1P021S6H-1g |
2-Acetamino-3-fluorotoluene |
771-45-9 | 95%+ | 1g |
$522.00 | 2024-04-21 | |
| Aaron | AR021SET-1g |
2-Acetamino-3-fluorotoluene |
771-45-9 | 95% | 1g |
$800.00 | 2025-02-13 |
N-(2-fluoro-6-methylphenyl)acetamide Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on N-(2-fluoro-6-methylphenyl)acetamide
Professional Introduction to N-(2-fluoro-6-methylphenyl)acetamide (CAS No. 771-45-9)
N-(2-fluoro-6-methylphenyl)acetamide is a significant compound in the field of pharmaceutical chemistry, widely recognized for its potential applications in drug development. With a CAS number of 771-45-9, this compound has garnered attention due to its unique structural and chemical properties, which make it a valuable intermediate in the synthesis of various bioactive molecules.
The molecular structure of N-(2-fluoro-6-methylphenyl)acetamide consists of a phenyl ring substituted with a fluoro group at the 2-position and a methyl group at the 6-position, coupled with an acetamide moiety. This specific arrangement imparts distinct electronic and steric characteristics, enabling its utility in designing molecules with enhanced binding affinity and selectivity. The presence of the fluoro group, in particular, is well-documented for its ability to modulate metabolic stability and pharmacokinetic profiles, making it a preferred choice in medicinal chemistry.
In recent years, N-(2-fluoro-6-methylphenyl)acetamide has been extensively studied for its role in developing novel therapeutic agents. Its incorporation into drug candidates has shown promise in treating various diseases, including neurological disorders and inflammatory conditions. The compound's ability to interact with biological targets such as enzymes and receptors has been leveraged to create molecules with improved efficacy and reduced side effects.
One of the most compelling aspects of N-(2-fluoro-6-methylphenyl)acetamide is its versatility in synthetic chemistry. Researchers have utilized this compound as a building block to construct more complex scaffolds, leading to the discovery of several lead compounds that are currently undergoing preclinical evaluation. The fluoro and methyl substituents on the phenyl ring provide strategic handles for further functionalization, allowing chemists to tailor the properties of the resulting molecules to meet specific therapeutic needs.
The pharmacological activity of N-(2-fluoro-6-methylphenyl)acetamide has been explored in multiple preclinical studies. These investigations have highlighted its potential as an inhibitor of key enzymes involved in disease pathways. For instance, studies have demonstrated its ability to modulate the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. By influencing these enzymes, N-(2-fluoro-6-methylphenyl)acetamide derivatives may offer new strategies for enhancing drug bioavailability and prolonging therapeutic effects.
Furthermore, the compound's interaction with biological targets has been investigated using computational methods such as molecular docking and molecular dynamics simulations. These studies have provided insights into the binding modes of N-(2-fluoro-6-methylphenyl)acetamide with its targets, aiding in the rational design of more potent and selective drug candidates. The computational data has also been instrumental in predicting potential side effects and optimizing dosing regimens.
The synthesis of N-(2-fluoro-6-methylphenyl)acetamide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and fluorination methods, have been employed to achieve high yields and purity. These synthetic approaches not only highlight the compound's synthetic utility but also showcase the advancements in modern organic chemistry that facilitate such complex transformations.
In conclusion, N-(2-fluoro-6-methylphenyl)acetamide (CAS No. 771-45-9) is a versatile and highly valuable compound in pharmaceutical research. Its unique structural features and pharmacological properties make it an attractive candidate for developing new drugs targeting various diseases. The ongoing research into this compound continues to uncover new possibilities for its application in medicine, underscoring its importance in advancing therapeutic strategies.
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